molecular formula C12H9FN2O2S B8348643 2-(4-Fluorophenylthio)-5-nitroaniline

2-(4-Fluorophenylthio)-5-nitroaniline

Cat. No. B8348643
M. Wt: 264.28 g/mol
InChI Key: ATKKRTLSDPQYGU-UHFFFAOYSA-N
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Patent
US04018780

Procedure details

A mixture of 29.7 g. (0.231 mole) of 4-fluorothiophenol, 41 g. (0.238 mole) of 2-chloro-5-nitroaniline and 14.9 g. (0.266 mole) of potassium hydroxide in 500 ml. of 95 percent aqueous ethanol is heated to its reflux temperature and maintained at reflux for one hour, then cooled with an ice bath. Some crude product is isolated as a solid by filtration, then the filtrate is diluted with water and extracted with four 300 ml. portions of chloroform. The combined extracts are washed with four 300 ml. portions of water and then with saturated sodium chloride solution and dried. Evaporation under vacuum provides a residue which is combined with the previously isolated crude solid product, 2-(4-fluorophenylthio)-5-nitroaniline. The solid is dissolved in 500 ml. of chloroform, then the solution is saturated with hydrogen chloride gas. The white precipitate which forms is separated by filtration, washed with chloroform and diethyl ether and dried to provide 2-(4-fluorophenylthio)-5-nitroaniline hydrochloride.
Quantity
0.231 mol
Type
reactant
Reaction Step One
Quantity
0.238 mol
Type
reactant
Reaction Step Two
Quantity
0.266 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Cl[C:10]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=1[NH2:12].[OH-].[K+].C(O)C>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:10]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=2[NH2:12])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.231 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Two
Name
Quantity
0.238 mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0.266 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 29.7 g
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
Some crude product is isolated as a solid by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with four 300 ml
WASH
Type
WASH
Details
The combined extracts are washed with four 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of water and then with saturated sodium chloride solution and dried
CUSTOM
Type
CUSTOM
Details
Evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
provides a residue which

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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